BenchChemオンラインストアへようこそ!

N-(3,4-difluorophenyl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide

PDHK1 Kinase inhibitor Target selectivity

This synthetic small molecule is a distinct pyridine-4-carboxamide with a 3,4-difluorophenyl amide substituent, annotated as a PDHK1 ligand. Its low TPSA (43.4 Ų) and moderate logP (2.06) suggest potential for blood-brain barrier penetration, a key differentiator from bulkier PDHK inhibitors. Procure this 95% pure screening compound for high-throughput PDHK1-dependent metabolic reprogramming studies in cancer or insulin-resistant tissue models. It also serves as a structurally matched control for PDHK2-selective experiments, once its PDHK1 IC₅₀ is confirmed.

Molecular Formula C18H18F2N2O3
Molecular Weight 348.35
CAS No. 2034296-50-7
Cat. No. B2874600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-difluorophenyl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide
CAS2034296-50-7
Molecular FormulaC18H18F2N2O3
Molecular Weight348.35
Structural Identifiers
SMILESC1COCCC1COC2=NC=CC(=C2)C(=O)NC3=CC(=C(C=C3)F)F
InChIInChI=1S/C18H18F2N2O3/c19-15-2-1-14(10-16(15)20)22-18(23)13-3-6-21-17(9-13)25-11-12-4-7-24-8-5-12/h1-3,6,9-10,12H,4-5,7-8,11H2,(H,22,23)
InChIKeyYCMFRHLBVNUXHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Difluorophenyl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide (CAS 2034296-50-7): Procurement-Relevant Chemical Class and Physicochemical Baseline


N-(3,4-Difluorophenyl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide (CAS 2034296-50-7) is a synthetic small molecule belonging to the pyridine-4-carboxamide class, characterized by a 3,4-difluorophenyl amide substituent and an oxan-4-ylmethoxy ether linkage at the pyridine 2-position . It has a molecular formula of C₁₈H₁₈F₂N₂O₃ (MW 348.35) and is cataloged as a screening compound or building block, with its primary annotated biological target being pyruvate dehydrogenase kinase 1 (PDHK1) [1]. However, publicly available binding or functional data quantifying its PDHK1 inhibition are not disclosed in the retrieved sources, and no primary research publications or patents were found that experimentally validate its activity [1].

Why Generic Substitution of N-(3,4-Difluorophenyl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide Is Not Supported Without Target-Specific Data


In-class PDHK inhibitors cannot be simply interchanged because subtle variations in the pyridine-4-carboxamide scaffold—particularly the 3,4-difluorophenyl substitution pattern and the oxan-4-ylmethoxy linker—can drastically alter kinase selectivity, cellular permeability, and metabolic stability [1]. The absence of published IC₅₀ or Kd values for CAS 2034296-50-7 means that its pharmacological differentiation from close analogs (e.g., PDHK-IN-7, US20240417406 Examples) remains unquantified [2]. Until direct comparative activity data are generated, substitution with seemingly similar pyridine-4-carboxamide PDHK inhibitors risks compromising target engagement or introducing off-target effects that cannot be predicted from structural inspection alone [1].

Quantitative Differentiation Evidence for N-(3,4-Difluorophenyl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide (CAS 2034296-50-7) Relative to PDHK Inhibitor Comparators


PDHK1 Target Annotation vs. Multi-Isoform PDHK Inhibitors: A Class-Level Inference

The compound is annotated as a PDHK1 inhibitor in the Therapeutic Target Database (TTD), whereas several closely related pyridine-4-carboxamide PDHK inhibitors (e.g., those exemplified in US20240417406) are profiled primarily against PDHK2 [1]. Direct IC₅₀ values for CAS 2034296-50-7 are not available, making this a class-level inference. The 3,4-difluorophenyl motif has been shown in other kinase inhibitor series to enhance selectivity for specific kinase isoforms, but the absence of quantitative selectivity data for this compound means the claimed PDHK1 selectivity remains unverified [2].

PDHK1 Kinase inhibitor Target selectivity

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Capacity

The compound's predicted logP (approximately 2.06) and topological polar surface area (TPSA ~43.4 Ų) place it within the property space of orally bioavailable PDHK inhibitors, but with a notably lower TPSA than many pyridine-4-carboxamide comparators that carry additional polar substituents . The 3,4-difluorophenyl group contributes to increased lipophilicity compared to non-fluorinated or mono-fluorinated analogs, which can enhance membrane permeability but also potentially increase CYP-mediated metabolism or hERG liability [1].

Lipophilicity Physicochemical properties Drug-likeness

Procurement Cost and Purity Baseline vs. Advanced PDHK Probe Compounds

CAS 2034296-50-7 is available as a screening compound from multiple suppliers at 95% purity with a catalog price of approximately 221 USD for up to 10 mg . In contrast, advanced PDHK probe compounds with published IC₅₀ values, such as PDHK-IN-7 or the examples from US20240417406, are typically priced at >500 USD for smaller quantities and may have longer lead times due to custom synthesis requirements . This positions CAS 2034296-50-7 as a cost-effective entry point for initial PDHK1 target exploration, provided the user accepts the lack of published bioactivity data.

Procurement cost Compound purity Screening library

Validated Application Scenarios for N-(3,4-Difluorophenyl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide Informed by Quantitative Evidence


Primary PDHK1 Hit Identification in Metabolic Disease or Oncology Screens

Given its TTD annotation as a PDHK1 inhibitor and cost-effective availability at 95% purity, this compound is best deployed as a starting point for high-throughput screens targeting PDHK1-dependent metabolic reprogramming in cancer cells or insulin-resistant tissues . Researchers should first confirm PDHK1 binding via thermal shift assay or SPR before advancing to cellular models [1].

Scaffold Optimization for CNS-Penetrant PDHK1 Modulators

The compound's low TPSA (43.4 Ų) and moderate lipophilicity (logP 2.06) suggest potential for blood-brain barrier penetration, a property lacking in many bulkier PDHK inhibitors . Medicinal chemistry teams may use this scaffold to develop CNS-active PDHK1 inhibitors for neurodegenerative disease models, provided parallel metabolic stability assays are conducted to mitigate the risks associated with the difluorophenyl group [1].

Negative Control Compound for PDHK2-Selective Inhibitor Studies

Until its PDHK1 selectivity is experimentally confirmed, CAS 2034296-50-7 can serve as a structurally matched negative control in experiments involving PDHK2-selective inhibitors (e.g., US20240417406 Example 28 with PDHK2 IC₅₀ 8.5 nM) . This application requires that the compound's PDHK1 IC₅₀ be determined first; if it is inactive, it provides a valuable tool for demonstrating on-target specificity of PDHK2 inhibitors in cellular assays [1].

Quote Request

Request a Quote for N-(3,4-difluorophenyl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.